

Common side reactions with Fmoc-His(Trt)-OPfp and their prevention.

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Compound of Interest

Compound Name: Fmoc-His(Trt)-OPfp

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Technical Support Center: Fmoc-His(Trt)-OPfp

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **Fmoc-His(Trt)-OPfp** in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is **Fmoc-His(Trt)-OPfp** and why is it used in peptide synthesis?

Fmoc-His(Trt)-OPfp is a derivative of the amino acid histidine used in Fmoc-based solid-phase peptide synthesis (SPPS).^[1] It comes with three key chemical modifications:

- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the α -amino group, which is removed at each cycle of peptide chain elongation.^[1]
- Trt (Trityl): An acid-labile protecting group on the imidazole side chain of histidine. This bulky group sterically hinders the imidazole nitrogen, preventing side reactions and suppressing racemization.^{[1][2]}
- OPfp (Pentafluorophenyl ester): An activated ester of the carboxylic acid group. This pre-activation allows for efficient peptide bond formation without the need for additional coupling reagents at the time of coupling, which can help reduce the risk of certain side reactions.^{[3][4]}

This combination of protecting and activating groups allows for the controlled and efficient incorporation of histidine into a growing peptide chain.[1]

Q2: What are the most common side reactions associated with the use of **Fmoc-His(Trt)-OPfp**?

The primary side reactions encountered when using **Fmoc-His(Trt)-OPfp**, or its precursor Fmoc-His(Trt)-OH, during peptide synthesis are:

- **Racemization:** The loss of stereochemical integrity at the α -carbon of the histidine residue, leading to the incorporation of D-histidine into the peptide sequence.[5][6][7] This is often the most significant and challenging side reaction. The imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the α -proton and leading to epimerization.[6][7]
- **N α -DIC-Endcapping:** When using N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent with the corresponding carboxylic acid, a side reaction can occur where DIC reacts with the free N-terminal amine of the peptide chain. This forms a guanidinium-type adduct, which terminates the peptide chain elongation.[8][9][10][11] While **Fmoc-His(Trt)-OPfp** is pre-activated, this issue is highly relevant when comparing its use to in-situ activation methods.
- **Premature Deprotection of the Trityl Group:** The Trt group is sensitive to acid.[1] While stable to the basic conditions of Fmoc deprotection (piperidine), prolonged exposure to even mild acids can lead to its premature removal. During the final trifluoroacetic acid (TFA) cleavage, the released trityl cations can cause other side reactions if not properly scavenged.[1]

Q3: How does temperature affect the coupling of **Fmoc-His(Trt)-OPfp** and the associated side reactions?

Temperature is a critical parameter. While elevated temperatures can increase the rate and efficiency of the coupling reaction, they also significantly accelerate the rate of racemization.[11][12] Therefore, a balance must be struck. For sensitive couplings involving histidine, it is often recommended to perform the reaction at room temperature or even slightly below to minimize epimerization.[3]

Troubleshooting Guide

Issue 1: High levels of D-histidine detected in the final peptide.

- Symptom: Chiral chromatography analysis of the hydrolyzed peptide shows a significant peak corresponding to the D-isomer of histidine. The biological activity of the peptide may be reduced.[\[5\]](#)
- Root Cause: Racemization of the histidine residue during the coupling step. This is catalyzed by the imidazole side chain and exacerbated by factors such as prolonged activation times (if starting from the acid), the use of strong bases, and elevated temperatures.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Solutions:
 - Optimize Coupling Time: Since **Fmoc-His(Trt)-OPfp** is a pre-activated ester, prolonged coupling times can still provide more opportunity for racemization to occur on the resin. Aim for the shortest time necessary for complete coupling.
 - Choice of Base: If a base is used as an additive, opt for a weaker, non-nucleophilic base like collidine instead of stronger bases such as N,N-diisopropylethylamine (DIPEA).[\[2\]](#)
 - Control Temperature: Perform the coupling at room temperature or below. Avoid heating unless absolutely necessary for a difficult coupling.[\[3\]](#)
 - Alternative Protecting Groups: For extremely sensitive sequences, consider using a histidine derivative with a protecting group on the π -nitrogen of the imidazole ring, such as Fmoc-His(MBom)-OH, which has been shown to further suppress racemization.[\[7\]](#)[\[13\]](#)

Issue 2: Incomplete coupling or peptide chain termination.

- Symptom: Mass spectrometry analysis of the crude peptide shows a significant amount of a truncated sequence ending just before the intended histidine position, or a +28 Da adduct when using DIC with the corresponding acid.
- Root Cause: This can be due to incomplete coupling of the **Fmoc-His(Trt)-OPfp** or, if comparing to in-situ activation methods, $N\alpha$ -DIC-endcapping.[\[11\]](#) Incomplete coupling can result from steric hindrance or peptide aggregation.
- Solutions:

- Use of Additives: The addition of N-hydroxybenzotriazole (HOBt) or Oxyma can enhance the coupling efficiency of OPfp esters.[4]
- Solvent Choice: Ensure high-purity, amine-free solvents like DMF or NMP are used.
- Disrupt Aggregation: For difficult sequences prone to aggregation, consider using chaotropic salts or performing the coupling at an elevated temperature, while carefully monitoring for racemization.

Issue 3: Side products observed after final cleavage.

- Symptom: HPLC and mass spectrometry of the crude peptide reveal unexpected peaks, potentially corresponding to re-attachment of the trityl group to other residues like tryptophan or cysteine.
- Root Cause: During the final TFA cleavage, the released trityl cation is a reactive electrophile. If not trapped by a scavenger, it can modify nucleophilic side chains.[1]
- Solutions:
 - Use an Effective Scavenger Cocktail: Always include a scavenger in the TFA cleavage cocktail. Triisopropylsilane (TIS) is highly effective at quenching the trityl cation.[1][14] A common cocktail is TFA/TIS/Water (95:2.5:2.5). For peptides containing cysteine, the addition of 1,2-ethanedithiol (EDT) is also recommended to prevent side reactions with the sulfhydryl group.[15]

Data Presentation

Table 1: Impact of Coupling Conditions on Histidine Racemization

Amino Acid Derivative	Coupling Conditions	D-Isomer Formation (%)	Reference
Fmoc-His(Trt)-OH	50°C, 10 min	6.8%	[12]
Fmoc-His(Boc)-OH	50°C, 10 min	0.18%	[12]
Fmoc-His(Trt)-OH	90°C, 2 min	>16%	[12]
Fmoc-His(Boc)-OH	90°C, 2 min	0.81%	[12]
Fmoc-His(Trt)-OH	HCTU/6-Cl-HOBt/DIPEA, no preactivation	1.0%	[7]
Fmoc-His(Trt)-OH	HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation	7.8%	[7]
Fmoc-His(MBom)-OH	HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation	0.3%	[7]

Note: Data is for the corresponding carboxylic acids, but the principles of racemization during coupling are directly applicable to the OPfp ester.

Experimental Protocols

Protocol 1: Standard Coupling of **Fmoc-His(Trt)-OPfp**

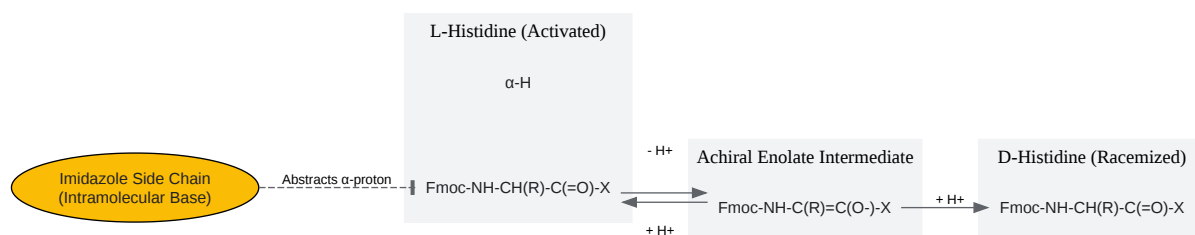
- Resin Preparation: Swell the peptide-resin in high-purity DMF for at least 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A typical procedure is one treatment of 3-5 minutes followed by a second treatment of 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times).
- Coupling:
 - In a separate vessel, dissolve **Fmoc-His(Trt)-OPfp** (1.5 to 2.0 equivalents relative to resin loading) in DMF.

- Optionally, dissolve an additive such as Oxyma (1.5 to 2.0 equivalents) in the same solution.^[4]
- Add the amino acid solution to the deprotected peptide-resin.
- Allow the reaction to proceed at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.
- Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
- Chain Elongation: Proceed to the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

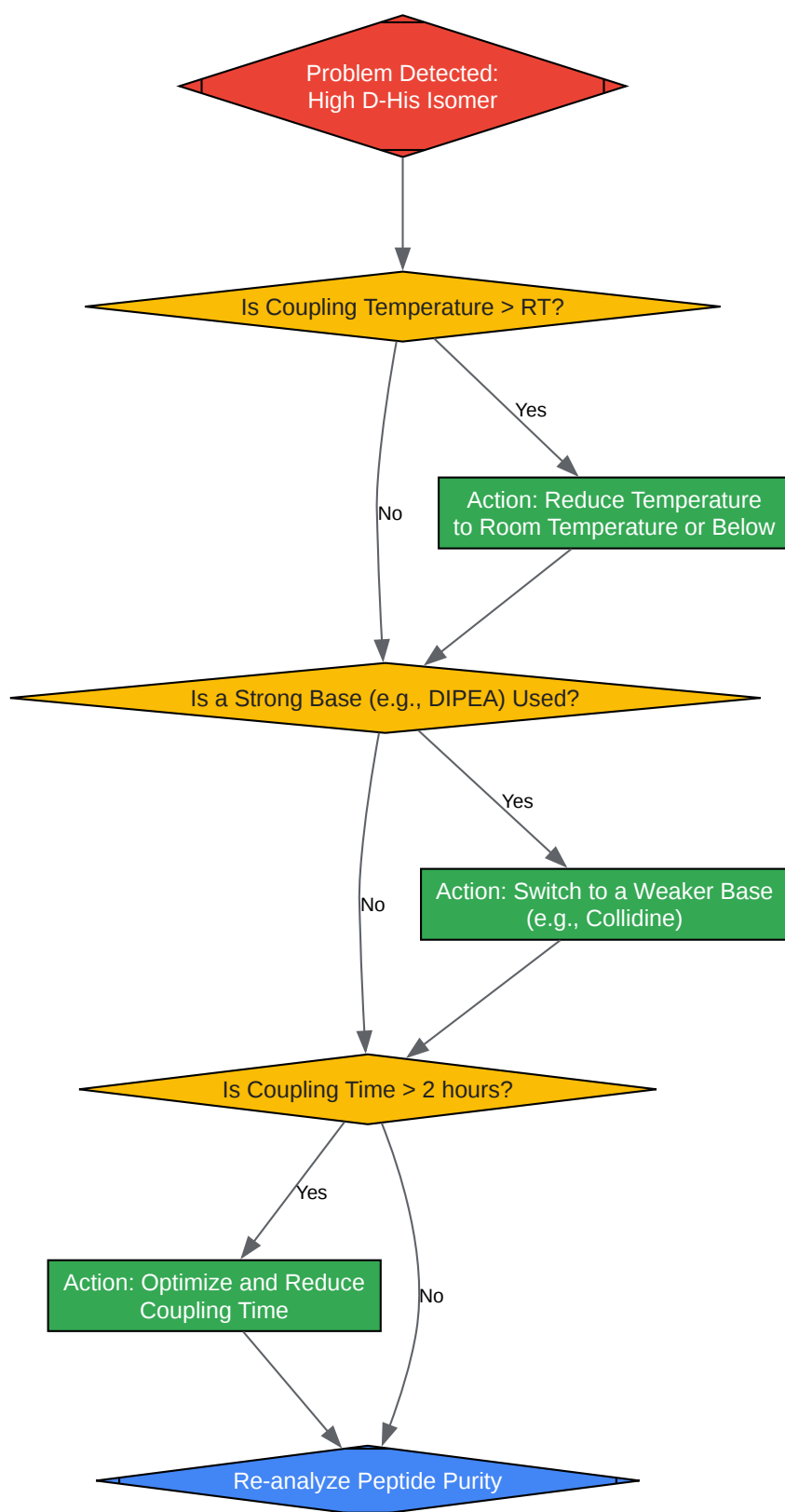
- Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
- Cleavage:
 - Prepare a cleavage cocktail. For most peptides containing His(Trt), a suitable cocktail is 95% TFA, 2.5% Water, and 2.5% TIS. If the peptide also contains cysteine, add 2.5% EDT.^[15]
 - Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
 - Stir or agitate the mixture at room temperature for 2-3 hours.
- Peptide Precipitation and Isolation:
 - Filter the resin and collect the TFA solution containing the peptide.
 - Precipitate the peptide by adding the TFA solution to cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide.
 - Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizations



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Caption: Mechanism of histidine racemization via an achiral enolate intermediate.



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